

Analytical methods for 2-Hydroxy-2-phenylacetamide characterization

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Compound of Interest

Compound Name: **2-Hydroxy-2-phenylacetamide**

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An In-Depth Guide to the Analytical Characterization of **2-Hydroxy-2-phenylacetamide** (Mandelamide)

Abstract

This comprehensive technical guide provides a suite of robust analytical methods for the characterization of **2-Hydroxy-2-phenylacetamide** (also known as Mandelamide), a key chemical entity in pharmaceutical research and organic synthesis.^[1] This document is designed for researchers, quality control analysts, and drug development professionals, offering detailed, field-proven protocols for chromatographic, spectroscopic, and thermal analysis techniques. The methodologies are presented not merely as procedural steps but with a deep-seated rationale, ensuring scientific integrity and enabling users to generate reliable, reproducible data for identity, purity, and stability assessments.

Introduction: The Analytical Imperative

2-Hydroxy-2-phenylacetamide (CAS 4410-31-5) is a monocarboxylic acid amide structurally related to mandelic acid and phenylacetic acid.^{[1][2]} Its structure, featuring a chiral center, a hydroxyl group, an amide, and a phenyl ring, makes it a valuable building block and a potential impurity in various synthetic pathways. Accurate and comprehensive characterization is therefore not an academic exercise but a critical necessity for ensuring product quality, safety, and efficacy in any research or development pipeline.

This guide moves beyond a simple listing of techniques. It provides an integrated analytical strategy, explaining the causality behind method selection and procedural choices. Each protocol is designed as a self-validating system, incorporating checks and balances to ensure the trustworthiness of the results.

Physicochemical Properties of 2-Hydroxy-2-phenylacetamide

A foundational understanding of a molecule's properties is essential before commencing any analytical work. These values guide solvent selection, method development, and data interpretation.

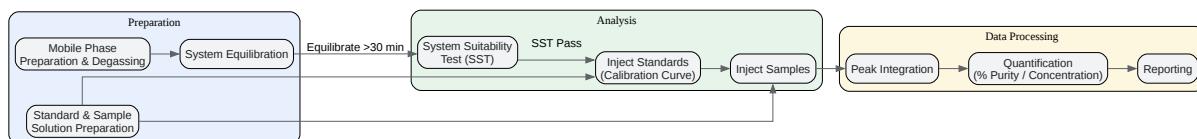
Property	Value	Source
IUPAC Name	2-hydroxy-2-phenylacetamide	[1]
Synonyms	Mandelamide	[1] [2]
CAS Number	4410-31-5	[2] [3]
Molecular Formula	C ₈ H ₉ NO ₂	[1] [3]
Molecular Weight	151.16 g/mol	[1] [3]
Melting Point	133-137 °C (literature)	[2]
Appearance	Solid (typically white to off-white crystals)	[2]

Chromatographic Analysis: Purity and Quantification

Chromatographic methods are the cornerstone for separating the target analyte from impurities, degradants, and related substances.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-Phase HPLC (RP-HPLC) is the premier technique for this application. The polarity of **2-Hydroxy-2-phenylacetamide** makes it ideally suited for retention and separation on a non-polar stationary phase (like C18) using a polar mobile phase.^[4] This method provides excellent resolution, enabling precise quantification of the main component and any potential impurities.



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Caption: Standard workflow for RP-HPLC analysis.

Objective: To determine the purity of a **2-Hydroxy-2-phenylacetamide** sample by area percent and to quantify it against a reference standard.

A. Instrumentation & Materials

- HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.[4]
- Reference Standard: **2-Hydroxy-2-phenylacetamide** ($\geq 98\%$ purity).
- Reagents: Acetonitrile (HPLC grade), Water (HPLC or Milli-Q grade), Phosphoric acid or Formic acid (for MS compatibility).[4][5][6]
- Supplies: Volumetric flasks, pipettes, $0.45\text{ }\mu\text{m}$ syringe filters.[4]

B. Chromatographic Conditions The conditions below provide a robust starting point for method development.

Parameter	Condition	Rationale
Column	C18, 4.6 x 150 mm, 5 μ m	Standard non-polar phase providing good retention for moderately polar compounds. [4]
Mobile Phase	Acetonitrile : Water (e.g., 40:60 v/v) with 0.1% Phosphoric Acid	Phosphoric acid controls the pH to ensure consistent ionization state and sharp peak shape.[4][5]
Flow Rate	1.0 mL/min	Standard analytical flow rate for a 4.6 mm ID column.
Column Temp.	30 °C	Controlled temperature ensures reproducible retention times.
Detection (UV)	220 nm or 254 nm	Wavelengths where the phenyl chromophore exhibits strong absorbance.
Injection Vol.	10 μ L	

C. Procedure

- Mobile Phase Preparation: To prepare 1 L, combine 600 mL of water with 400 mL of acetonitrile. Add 1.0 mL of phosphoric acid, mix thoroughly, and degas for 15-20 minutes via sonication or vacuum filtration.[4]
- Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.[4]
- Working Standard Solution (e.g., 50 μ g/mL): Dilute the stock solution appropriately with the mobile phase to fall within the linear range of the detector.[4]
- Sample Preparation: Accurately weigh a sample to achieve a final concentration similar to the working standard. Dissolve and dilute with the mobile phase.

- Analysis:
 - Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
 - Perform a System Suitability Test (SST): Inject the working standard solution five times. The relative standard deviation (%RSD) for peak area and retention time should be <2.0%.
 - Inject a blank (mobile phase), followed by the working standard, and then the sample solutions.

D. Data Analysis

- Purity (Area %): For the sample chromatogram, calculate the percentage of the main peak area relative to the total area of all integrated peaks.
- Quantification: Construct a calibration curve using a series of standard concentrations. Determine the sample concentration by interpolating its peak area against the curve.

Spectroscopic Analysis: Identity and Structural Confirmation

Spectroscopic techniques provide an orthogonal confirmation of the molecule's identity by probing its structure at the atomic and molecular levels.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for unambiguous structural elucidation. Both ^1H and ^{13}C NMR should be performed for complete characterization.

Protocol: NMR Analysis

- Sample Preparation: Dissolve 5-10 mg of **2-Hydroxy-2-phenylacetamide** in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred as it can exchange with the -OH and -NH₂ protons, allowing them to be identified.

- Data Acquisition: Acquire ^1H and ^{13}C spectra on a 400 MHz or higher field NMR spectrometer.
- Expected ^1H NMR Signals (in DMSO-d₆):
 - ~7.2-7.4 ppm: Multiplet, 5H (Aromatic protons of the phenyl group).
 - ~5.0 ppm: Singlet or Doublet, 1H (Methine proton, -CH(OH)-).
 - ~3.5 ppm: Broad singlet, 1H (Hydroxyl proton, -OH).
 - ~7.0-7.5 ppm: Two broad singlets, 2H (Amide protons, -CONH₂). The chemical shifts can vary significantly based on concentration and temperature.
- Expected ^{13}C NMR Signals: Expect 6 distinct signals corresponding to the 8 carbon atoms due to the symmetry of the phenyl ring (C2'/C6', C3'/C5' are equivalent).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and effective technique for confirming the presence of key functional groups.

Protocol: FTIR Analysis

- Sample Preparation: Use Attenuated Total Reflectance (ATR) for a solid sample directly, or prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.
- Data Acquisition: Record the spectrum from 4000 to 400 cm^{-1} .

Expected Characteristic Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3400 - 3200	N-H Stretch (asymmetric & symmetric)	Primary Amide (-CONH ₂)
~3300 (broad)	O-H Stretch	Alcohol (-OH)
3100 - 3000	C-H Stretch (sp ²)	Aromatic Ring
1680 - 1640	C=O Stretch (Amide I band)	Amide (-CONH ₂)
1640 - 1590	N-H Bend (Amide II band)	Amide (-CONH ₂)
1495, 1450	C=C Stretch	Aromatic Ring
~1100	C-O Stretch	Secondary Alcohol

Note: Spectral data for similar compounds supports these assignments.[\[7\]](#)

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation pattern, which serves as a molecular fingerprint. It is often coupled with a chromatographic technique (GC-MS or LC-MS).[\[8\]](#)[\[9\]](#)

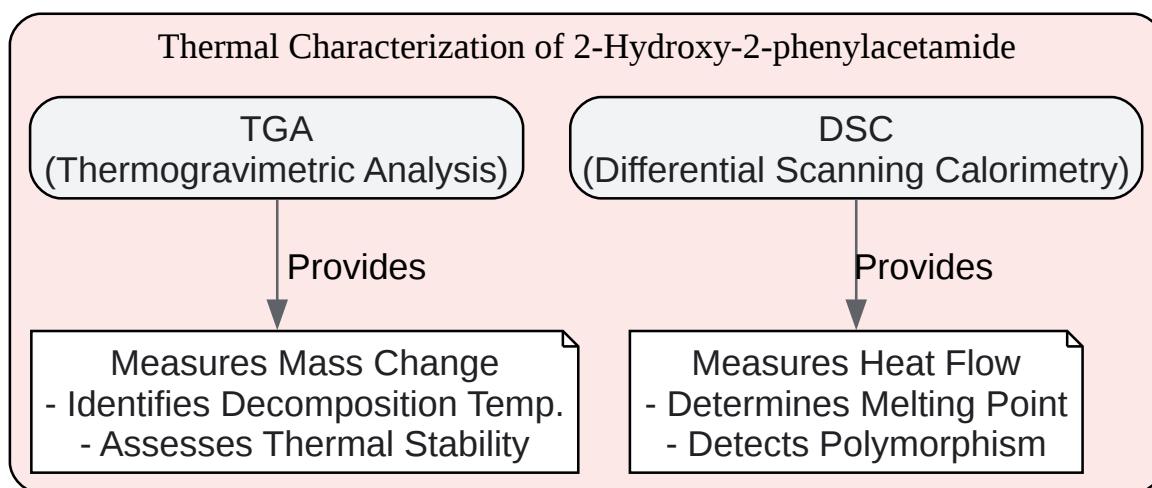
Protocol: Electrospray Ionization (ESI-MS)

- Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile/water.
- Data Acquisition: Infuse the sample directly into the mass spectrometer or analyze via LC-MS. Acquire data in positive ion mode (ESI+).
- Expected Ions:
 - [M+H]⁺: ~152.07 m/z (Protonated molecule)
 - [M+Na]⁺: ~174.05 m/z (Sodium adduct)
- Key Fragments: Loss of H₂O, loss of CONH₂.

Thermal Analysis: Physicochemical Stability and Properties

Thermal analysis techniques like DSC and TGA are essential for characterizing the solid-state properties of a substance, which is critical for formulation and stability studies in the pharmaceutical industry.[\[10\]](#)

Relationship between Thermal Analysis Techniques



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Caption: Role of TGA and DSC in thermal characterization.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and identify any polymorphic transitions.

Protocol: DSC Analysis

- Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
- Data Acquisition: Heat the sample under a nitrogen atmosphere (flow rate ~50 mL/min) at a controlled rate, typically 10 °C/min, over a temperature range (e.g., 25 °C to 200 °C).

- Data Interpretation: The melting of **2-Hydroxy-2-phenylacetamide** will be observed as a sharp endothermic peak.[11] The onset of this peak is typically reported as the melting point. The presence of multiple peaks or shoulders may indicate impurities or polymorphism.[12]

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition profile.

Protocol: TGA Analysis

- Sample Preparation: Place 5-10 mg of the sample into a TGA pan.
- Data Acquisition: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen or air atmosphere up to a high temperature (e.g., 600 °C).
- Data Interpretation: The TGA curve plots mass versus temperature. A sharp drop in mass indicates decomposition.[13] The temperature at which significant mass loss begins is a measure of the compound's thermal stability.

Conclusion

The analytical characterization of **2-Hydroxy-2-phenylacetamide** requires a multi-faceted approach. By integrating the power of chromatography for separation, spectroscopy for structural identity, and thermal analysis for solid-state properties, a complete and reliable profile of the molecule can be established. The protocols and rationales provided in this guide serve as a robust framework for researchers and professionals to ensure the quality and integrity of their work, from initial synthesis to final application.

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